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Compound of Interest

Compound Name: Spiro[4.5]decan-6-one

Cat. No.: B085741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of various heterocyclic compounds featuring the spiro[4.5]decane scaffold. This structural motif

is of significant interest in medicinal chemistry due to its presence in numerous biologically

active molecules. The following sections present selected, reliable, and diverse synthetic

methodologies, complete with quantitative data and step-by-step protocols.

Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one
Derivatives
This protocol outlines the one-pot synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives,

which are valuable scaffolds in the development of novel therapeutic agents, including those

with anticancer properties.[1][2] The reaction proceeds via a multicomponent reaction involving

a cyclic ketone, an aniline, and thioglycolic acid.
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Caption: One-pot synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones.
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Quantitative Data
Compound Substituted Aniline Yield (%) m.p. (°C)

1a 4-Bromoaniline 75 178-180

1b 4-Chloroaniline 80 160-162

1c 4-Fluoroaniline 82 150-152

1d 4-Nitroaniline 70 210-212

Experimental Protocol
General Procedure for the Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-ones (1a-d):

A mixture of cyclohexanone (10 mmol), the appropriate substituted aniline (10 mmol), and

thioglycolic acid (10 mmol) in 50 mL of dry benzene is placed in a round-bottom flask

equipped with a reflux condenser and a Dean-Stark trap.

The reaction mixture is refluxed for 10-12 hours, during which the water formed is collected

in the Dean-Stark trap.

After completion of the reaction (monitored by TLC), the solvent is removed under reduced

pressure.

The resulting solid is purified by recrystallization from ethanol to afford the pure spiro

compound.

Characterization Data for Selected Compounds:

4-(4-Bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (1a):

¹H NMR (CDCl₃, δ ppm): 7.45 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.75 (s, 2H, SCH₂), 1.60-

1.80 (m, 10H, cyclohexyl-H).

¹³C NMR (CDCl₃, δ ppm): 170.5 (C=O), 138.0, 132.0, 128.0, 120.0 (Ar-C), 65.0 (spiro-C),

35.0 (SCH₂), 30.0, 25.0, 22.0 (cyclohexyl-C).

MS (m/z): 325 [M⁺].
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Synthesis of 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-
Dioxides
This protocol describes the synthesis of a novel spiro system, 1-oxa-7-thia-4-

azaspiro[4.5]decane 7,7-dioxides, through the reaction of a keto sulfone with N-substituted 2-

aminoethanols.[3][4] This method provides access to spirooxazolidine systems with potential

applications in medicinal chemistry.

Reaction Pathway

Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione

1-Oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dione

Reaction in suitable solvent

N-Substituted 2-Aminoethanol
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Caption: Synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides.

Quantitative Data
Compound N-Substituent Yield (%) m.p. (°C)

2a Methyl 68 188-190

2b Benzyl 72 205-207

Experimental Protocol
General Procedure for the Synthesis of 4-Substituted-1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-

7,7-diones (2a-b):

A solution of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione (5 mmol) in a suitable solvent (e.g.,

ethanol or toluene) is prepared in a round-bottom flask.
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The corresponding N-substituted 2-aminoethanol (5.5 mmol) is added to the solution.

The reaction mixture is stirred at room temperature or heated to reflux for a specified time

(typically 4-8 hours), with reaction progress monitored by TLC.

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by

filtration.

The crude product is washed with a cold solvent and can be further purified by

recrystallization if necessary.

Characterization Data for Selected Compounds:

4-Methyl-1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dione (2a):

¹H NMR (DMSO-d₆, δ ppm): 4.20 (t, 2H, OCH₂), 3.10 (t, 2H, NCH₂), 2.90 (s, 3H, NCH₃),

2.50-2.70 (m, 4H, CH₂SO₂), 1.80-2.00 (m, 4H, cyclohexyl-H).

¹³C NMR (DMSO-d₆, δ ppm): 165.0 (C=O), 94.0 (spiro-C), 60.0 (OCH₂), 50.0 (NCH₂), 40.0

(NCH₃), 38.0, 28.0, 20.0 (cyclohexyl-C).

Diastereoselective Synthesis of 2-Amino-
spiro[4.5]decane-6-ones
This protocol details a modern approach for the diastereoselective synthesis of 2-amino-

spiro[4.5]decane-6-ones via a [3+2] cycloaddition reaction.[3][5][6] This method utilizes

synergistic photocatalysis and organocatalysis, offering mild reaction conditions and high

diastereoselectivity.[3]
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Caption: Synergistic catalysis in spiro[4.5]decane synthesis.

Quantitative Data

Entry
Substrate 1
(Olefin)

Substrate 2
(Cyclopropyla
mine)

Yield (%) dr

1

2-Methylene-

tetrahydronaphth

alen-1-one

N-

Cyclopropylanilin

e

95 >99:1

2

2-Methylene-

tetrahydronaphth

alen-1-one

N-Cyclopropyl-4-

fluoroaniline
92 98:2

3

2-Methylene-

tetrahydronaphth

alen-1-one

N-Cyclopropyl-4-

chloroaniline
88 97:3

Experimental Protocol
General Procedure for the [3+2] Cycloaddition:

To a reaction vessel are added 2-methylene-tetrahydronaphthalen-1-one (0.2 mmol), N-

cyclopropylaniline (0.3 mmol), and a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%)
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in a suitable solvent (e.g., CH₂Cl₂).

The mixture is stirred under an inert atmosphere (e.g., nitrogen) and irradiated with a light

source (e.g., blue LEDs) at room temperature.

The reaction is monitored by TLC until the starting material is consumed (typically 24-48

hours).

Upon completion, the solvent is evaporated, and the residue is purified by column

chromatography on silica gel to yield the desired spiro[4.5]decane product.

Characterization Data for a Representative Product:

2-Phenyl-2,3,4,5,7,8-hexahydro-1H-spiro[naphthalene-1,2'-pyrrolidin]-6-one:

¹H NMR (CDCl₃, δ ppm): 7.80 (d, 1H, Ar-H), 7.20-7.40 (m, 5H, Ar-H), 4.50 (m, 1H, CH-N),

3.00-3.20 (m, 2H, CH₂-Ar), 1.80-2.80 (m, 10H, remaining CH and CH₂).

¹³C NMR (CDCl₃, δ ppm): 198.0 (C=O), 145.0, 140.0, 132.0, 128.5, 128.0, 127.0, 126.0

(Ar-C), 70.0 (spiro-C), 65.0 (CH-N), 45.0, 38.0, 35.0, 30.0, 28.0, 25.0 (remaining C).

HRMS (ESI): Calculated for C₂₀H₂₁NO [M+H]⁺, found [M+H]⁺.

These protocols provide a foundation for the synthesis of diverse spiro[4.5]decane-containing

heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods

for their specific molecular targets. Always adhere to standard laboratory safety procedures

when carrying out these experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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